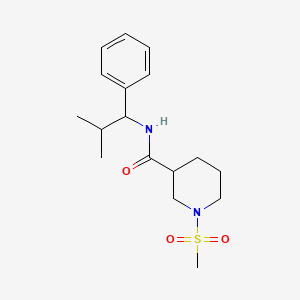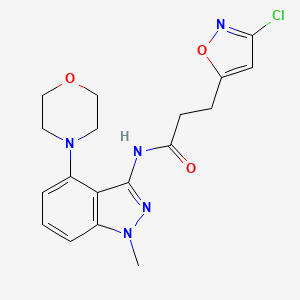
1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, also known as FMeP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. FMeP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse pharmacological properties.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of compounds related to 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into their molecular conformations and interactions. Understanding these structures can aid in the development of new materials with desired physical and chemical properties (Faizi, Ahmad, & Golenya, 2016).
Drug Design and Synthesis
Compounds structurally similar to this compound have been synthesized and evaluated for various biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and assessed for its antibacterial and anthelmintic activities, indicating potential applications in drug development (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Interactions and Supramolecular Assembly
Research on closely related compounds, like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, provides valuable information on molecular conformations and intermolecular interactions, which are crucial for understanding the principles of molecular assembly and the design of supramolecular structures (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Antimicrobial Activities
The synthesis and evaluation of new compounds with piperazine components, such as 1,2,4-triazole derivatives, have shown promising antimicrobial activities. This research contributes to the discovery of novel antimicrobial agents and enhances our understanding of structure-activity relationships in medicinal chemistry (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Neurotransmitter System Studies
Compounds like this compound can be structurally related to other piperazine derivatives used in the study of neurotransmitter systems, such as serotonin and dopamine receptors. These studies are essential for understanding brain function and developing treatments for neurological disorders (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
properties
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-7-5-14(6-8-17)18(23)21-9-11-22(12-10-21)19(24)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOSTBBUKWVFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)


![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)
![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)
![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)